"Dibenzo[b,d]furan-2-sulfonic acid" chemical properties and structure
"Dibenzo[b,d]furan-2-sulfonic acid" chemical properties and structure
An In-depth Technical Guide to Dibenzo[b,d]furan-2-sulfonic acid: Structure, Properties, and Synthetic Utility
Introduction
Dibenzo[b,d]furan is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring.[1][2] This rigid, planar, and thermally robust scaffold is a privileged structure in medicinal chemistry and materials science.[1][3] Functionalization of the dibenzofuran core allows for the fine-tuning of its electronic and biological properties. Dibenzo[b,d]furan-2-sulfonic acid is a key derivative where a sulfonic acid group is introduced at the 2-position, enhancing aqueous solubility and providing a reactive handle for further chemical modification.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Dibenzo[b,d]furan-2-sulfonic acid for researchers and professionals in drug development and organic synthesis.
Molecular Structure and Physicochemical Properties
Dibenzo[b,d]furan-2-sulfonic acid possesses a tricyclic aromatic system functionalized with a strongly acidic sulfonic acid group. This structure imparts a unique combination of rigidity and reactivity, making it a valuable building block.[3]
The key physicochemical properties of Dibenzo[b,d]furan-2-sulfonic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83863-63-2 | [4][5] |
| Molecular Formula | C₁₂H₈O₄S | [4][5] |
| Molecular Weight | 248.25 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 144-145 °C | [5] |
| Density | 1.52 g/cm³ | [5] |
| InChI Key | JANFYPHFIPGYTQ-UHFFFAOYSA-N | [4][5] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis and Methodologies
The synthesis of Dibenzo[b,d]furan-2-sulfonic acid is most reliably achieved via the hydrolysis of its corresponding sulfonyl chloride, Dibenzo[b,d]furan-2-sulfonyl chloride. This precursor is more stable and serves as a versatile intermediate for creating a range of sulfonyl derivatives.[3] The general synthetic pathway involves the sulfonation of the parent dibenzofuran followed by conversion to the sulfonyl chloride, which is then hydrolyzed.
Experimental Protocol: Synthesis via Sulfonyl Chloride Intermediate
This protocol outlines a reliable method for the preparation of Dibenzo[b,d]furan-2-sulfonic acid from the parent dibenzofuran.
Step 1: Chlorosulfonation of Dibenzo[b,d]furan
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Reagents & Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (to neutralize HCl gas), place Dibenzo[b,d]furan (1 equiv.). Cool the flask in an ice bath to 0-5 °C.
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Reaction: Slowly add chlorosulfonic acid (3-4 equiv.) dropwise to the stirred dibenzofuran. Maintain the temperature below 10 °C during the addition.
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Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, Dibenzo[b,d]furan-2-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
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Causality: The use of excess chlorosulfonic acid drives the electrophilic aromatic substitution to completion. Pouring onto ice quenches the reaction and precipitates the less water-soluble sulfonyl chloride.
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Step 2: Hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride
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Reagents & Setup: Suspend the crude Dibenzo[b,d]furan-2-sulfonyl chloride (1 equiv.) obtained from Step 1 in water.
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Reaction: Heat the suspension to reflux (approximately 100 °C) with stirring. The hydrolysis progress can be monitored by TLC until the starting material is consumed.
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Isolation: Cool the reaction mixture. The product, Dibenzo[b,d]furan-2-sulfonic acid, may crystallize upon cooling or can be isolated by evaporation of the water. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) for purification.
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Trustworthiness: This two-step procedure is a standard and well-established method for introducing a sulfonic acid group onto an aromatic ring, offering better control and purity compared to direct sulfonation with fuming sulfuric acid. The sulfonyl chloride intermediate (CAS: 23602-98-4) is a stable, isolable compound.[6][7][8]
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Reactivity and Applications in Drug Development & Materials Science
The Dibenzo[b,d]furan-2-sulfonic acid scaffold is a versatile platform for constructing more complex molecules.[3] Its utility stems from the distinct reactivity of the sulfonic acid group and the aromatic core.
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As a Synthetic Intermediate: The sulfonic acid group can be readily converted into other functional groups. For instance, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can regenerate the sulfonyl chloride, which can then be reacted with amines to form a diverse library of sulfonamides. This is particularly valuable in medicinal chemistry, where sulfonamides are a common pharmacophore.[3]
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In Materials Chemistry: The rigid and planar structure of the dibenzofuran core is desirable for creating organic functional materials, such as those used in Organic Light-Emitting Devices (OLEDs).[3] The sulfonic acid group can be used to tune solubility or as an anchoring point for attaching the molecule to substrates.
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In Drug Discovery: The dibenzofuran nucleus is present in various biologically active compounds, including those with potential anticancer and antibacterial properties.[1][9] Derivatives of dibenzofuran have been investigated as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic agents.[10] Dibenzo[b,d]furan-2-sulfonic acid serves as a key starting material for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.
Spectral Data Analysis
Characterization of Dibenzo[b,d]furan-2-sulfonic acid relies on standard spectroscopic techniques. While raw spectra are proprietary to suppliers, reference data is available.[11]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the sulfonated ring will be shifted downfield due to the electron-withdrawing effect of the -SO₃H group. The acidic proton of the sulfonic acid group may appear as a broad singlet at a very high chemical shift (>10 ppm) or may exchange with solvent protons.
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¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the sulfonic acid group (C-2) will be significantly deshielded. Data for the compound is available in chemical databases.[11]
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IR Spectroscopy: The infrared spectrum will be characterized by strong S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹, and a broad O-H stretching band for the sulfonic acid group.
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Mass Spectrometry (MS): The exact mass of the molecule is 248.25.[5] Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Conclusion
Dibenzo[b,d]furan-2-sulfonic acid is a fundamentally important derivative of the dibenzofuran heterocyclic system. Its well-defined structure, coupled with the reactivity of the sulfonic acid group, establishes it as a valuable and versatile building block. For researchers in medicinal chemistry, it provides a rigid scaffold to develop novel therapeutic agents. For materials scientists, it offers a robust core for the design of advanced organic materials. The straightforward synthetic accessibility from its sulfonyl chloride precursor ensures its continued use in diverse areas of chemical research and development.
References
- Dibenzo[b,d]furan-2-sulfonic Acid | 83863-63-2. (n.d.). Sigma-Aldrich.
- Buy Dibenzo[b,d]furan-2-sulfonic acid
- Dibenzo[b,d]furan-2-sulfonic Acid | CAS 83863-63-2. (n.d.). Benchchem.
- DIBENZO[B,D]FURAN-2-SULFONYL CHLORIDE [23602-98-4]. (n.d.). King-Pharm.
- Dibenzo[b,d]furan-2-sulfonyl chloride | 23602-98-4. (n.d.). Biosynth.
- DIBENZOFURAN-2-SULFONIC ACID(83863-63-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- dibenzo[b,d]furan-2-sulfonamide, N-[3-(hexyloxy)phenyl]- - Spectrum. (n.d.).
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry.
- Dibenzofuran | C12H8O. (n.d.). PubChem - NIH.
- Dibenzofuran. (n.d.). Wikipedia.
- Dibenzo[b,d]furan-2-sulfonyl chloride | CAS 23602-98-4. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals.
- Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal.
- Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. (2010). PubMed.
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